molecular formula C17H18F3NO2S2 B2602764 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine CAS No. 1396749-73-7

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

Cat. No.: B2602764
CAS No.: 1396749-73-7
M. Wt: 389.45
InChI Key: NSXXUMCVQHVVCE-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a piperidine-based sulfonamide derivative featuring a thiophene substituent at the 4-position of the piperidine ring and a 4-(trifluoromethyl)benzyl sulfonyl group at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety contributes to π-π stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-thiophen-3-yl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S2/c18-17(19,20)16-3-1-13(2-4-16)12-25(22,23)21-8-5-14(6-9-21)15-7-10-24-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXXUMCVQHVVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperidine intermediate.

    Attachment of the Trifluoromethylbenzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with a trifluoromethylbenzylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs from the evidence include sulfonamide- and benzamide-substituted piperidines (e.g., 8a–8c , 14a–14d in ) and triazole-containing derivatives (). Key structural differences and their implications are summarized below:

Table 1: Structural Comparison of Selected Analogs
Compound ID/Name Key Substituents Molecular Weight Yield (%) Functional Group Impact
Target Compound Thiophen-3-yl, 4-(trifluoromethyl)benzyl sulfonyl ~423.4* N/A Thiophene enhances π-π interactions; CF₃ improves lipophilicity.
8a () 3-(Trifluoromethyl)benzamide, ethylthioureido ~519.5 64.2 Benzamide and thiourea groups may enhance hydrogen bonding but reduce metabolic stability.
14d () 4-Fluorophenyl sulfonyl, ethylurea ~505.4 55.2 Fluorine increases electronegativity; urea group improves solubility.
Compound Triazole, benzylsulfanyl, 4-chlorophenyl sulfonyl 593.08 N/A Triazole introduces rigidity; chlorine increases steric hindrance.

*Calculated based on formula C₁₇H₁₆F₃NO₂S₂.

Key Observations:
  • Thiophene vs. Aromatic Rings : The target compound’s thiophene substituent distinguishes it from analogs with phenyl or fluorophenyl groups (e.g., 8a , 14d ). Thiophene’s electron-rich nature may improve binding affinity in hydrophobic pockets compared to purely aromatic systems .
  • Sulfonyl Group Variations: The 4-(trifluoromethyl)benzyl sulfonyl group in the target compound contrasts with the 4-chlorophenyl sulfonyl group in ’s compound.
  • Synthetic Accessibility : Yields for analogs in range from 35.2% (8b , 14a–b ) to 65.2% (8c ), suggesting that substituent bulk and reaction conditions (e.g., solvent, temperature) significantly influence synthetic efficiency. The target compound’s synthesis may face challenges due to the steric bulk of the thiophene and CF₃ groups.

Physicochemical and Pharmacological Implications

  • Metabolic Stability : Sulfonamide derivatives generally exhibit longer half-lives than benzamide analogs (e.g., 8a–8c ) due to resistance to enzymatic hydrolysis .
  • Target Selectivity : The thiophene moiety may confer selectivity for sulfur-containing enzyme active sites (e.g., kinases or proteases), whereas triazole-containing analogs () could target zinc-dependent enzymes due to their chelating ability .

Biological Activity

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and antitumor activities, supported by relevant research findings and data.

Chemical Structure

The compound features a piperidine core substituted with a thiophene group and a trifluoromethylbenzylsulfonyl moiety. Its chemical formula is C23H20F3NO3SC_{23}H_{20}F_3NO_3S.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with sulfonamide functionalities demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nEscherichia coliWeak

The IC50 values for some of these compounds were reported as low as 2.14 µM, indicating potent antibacterial effects compared to reference standards like thiourea (IC50 = 21.25 µM) .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neuroprotective applications, while urease inhibition has implications in treating infections caused by urease-producing bacteria.

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase (AChE)0.6321.25
Urease1.13-

These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .

Antitumor Activity

Preliminary studies have indicated that piperidine derivatives possess antitumor properties. The presence of the sulfonamide group in this compound enhances its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of piperidine derivatives demonstrated that compounds with the trifluoromethylbenzylsulfonyl moiety showed enhanced antibacterial activity against multi-drug resistant strains.
  • Enzyme Inhibition : Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications at the piperidine nitrogen significantly influenced AChE inhibition potency.

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